1-Bromo-4-chloro-5-fluoro-2-methylbenzene
Overview
Description
1-Bromo-4-chloro-5-fluoro-2-methylbenzene is an aromatic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of 4-chloro-5-fluoro-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions typically require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-methylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) are used to introduce new substituents onto the benzene ring.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, hydroxylated compounds, and halogenated derivatives.
Scientific Research Applications
1-Bromo-4-chloro-5-fluoro-2-methylbenzene has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of aromatic compounds in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
1-Bromo-4-chloro-5-fluoro-2-methylbenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-chloro-4-methylbenzene and 1-bromo-4,5-difluoro-2-methylbenzene. its unique combination of halogen atoms and the methyl group gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
1-Bromo-2-chloro-4-methylbenzene
1-Bromo-4,5-difluoro-2-methylbenzene
1-Bromo-4-fluoro-2-trifluoromethylbenzene
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Properties
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYAOPGWEAILOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716484 | |
Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067882-53-4 | |
Record name | 1-Bromo-4-chloro-5-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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